Cinerubin R is a newly identified anthracycline antibiotic derived from the endophytic bacterium Streptomyces sp. YIM66403. This compound exhibits significant biological activity, particularly against various bacterial strains. The discovery of Cinerubin R contributes to the ongoing exploration of natural products for potential therapeutic applications, especially in the fight against antibiotic-resistant pathogens.
Cinerubin R was isolated from the fermentation products of Streptomyces sp. YIM66403, which was cultured under specific conditions conducive to antibiotic production. The strain was initially identified through molecular techniques, including 16S ribosomal ribonucleic acid gene sequencing, which confirmed its taxonomic classification within the Streptomyces genus .
Cinerubin R belongs to the class of anthracyclines, a group of compounds known for their antitumor and antibacterial properties. Anthracyclines are characterized by a tetracyclic ring structure and are commonly used in cancer chemotherapy due to their ability to intercalate DNA and inhibit topoisomerase II .
The synthesis of Cinerubin R involves a series of fermentation and extraction processes. Initially, Streptomyces sp. YIM66403 is cultured in a nutrient-rich medium containing malt extract, yeast extract, glucose, and other components. After a fermentation period of approximately eight days at 28 °C, the culture broth is harvested, and the antibiotic is extracted using organic solvents such as ethyl acetate .
The extraction process typically follows these steps:
The molecular structure of Cinerubin R has been elucidated through nuclear magnetic resonance spectroscopy and mass spectrometry techniques. It shares structural similarities with other anthracyclines but possesses unique functional groups that differentiate it from closely related compounds such as musettamycin .
Key structural features include:
Cinerubin R undergoes several chemical reactions that enhance its therapeutic efficacy. Notably, it can intercalate into DNA strands, disrupting replication and transcription processes in bacterial cells.
The mechanism involves:
The primary mechanism of action for Cinerubin R involves its ability to bind to DNA and interfere with essential cellular processes. By disrupting DNA replication and transcription, it leads to cell cycle arrest and ultimately cell death in susceptible bacterial strains.
Studies have shown that Cinerubin R exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antibiotic .
Cinerubin R is typically characterized by:
Chemical analyses reveal:
Cinerubin R holds significant promise for various applications:
Cinerubin R was first isolated from the fermentation broth of Streptomyces eurythermus strain H1715MY2, a Gram-positive actinobacterium distinguished by its aerial mycelium formation and mesophilic growth requirements (28°C) [2] [5]. This strain exhibits unique biosynthetic capabilities, producing Cinerubin R as a novel anthracycline derivative characterized by the glycoside chain 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone [2]. Fermentation occurs under aerobic conditions using complex media like ISP-2 or GYM Streptomyces Medium, with optimal antibiotic yield achieved after 7–10 days [5] [8].
The compound’s structure was elucidated through spectroscopic and chemical analyses, revealing its distinct tetracyclic aglycone core decorated with three deoxy sugars—a configuration critical for its bioactivity [2]. Unlike other cinerubins (e.g., Cinerubin B from S. griseorubiginosus), Cinerubin R demonstrates exceptional activity against multidrug-resistant (MDR) tumor cells at potency levels matching non-resistant lines, highlighting its mechanistic divergence from classical anthracyclines [2] [8].
Table 1: Key Characteristics of Cinerubin R-Producing Strains
Strain Designation | Isolation Source | Growth Conditions | Unique Biosynthetic Traits |
---|---|---|---|
H1715MY2 | Undisclosed | Aerobic, 28°C, ISP-2 | Produces 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone |
DSM 40014 | Type strain | Aerobic, 28°C, GYM Medium | Produces angolamycin; genome encodes type II PKS clusters |
Streptomyces eurythermus belongs to the order Kitasatosporales, family Streptomycetaceae, and displays typical morphological features such as light ivory to moos grey aerial hyphae and black-red substrate mycelium on ISP media [5]. Phylogenetic analysis of 16S rRNA sequences places it within a clade distinct from well-known anthracycline producers like S. peucetius (source of doxorubicin), with <99% sequence similarity to other Streptomyces type strains [5] [6].
Genomic studies reveal that S. eurythermus strains harbor polyketide synthase (PKS) gene clusters of type II, responsible for synthesizing the polyketide backbone of angolamycin and cinerubins [5] [9]. Strain H1715MY2 possesses specialized glycosyltransferase enzymes that attach rare deoxy sugars (e.g., aculosyl) to the aglycone core—a genomic adaptation enabling Cinerubin R’s unique sugar moiety assembly [2] [9]. This biosynthetic flexibility contrasts with S. peucetius, which produces daunorubicin using simpler sugar attachments [6].
Cinerubin R’s discovery (1992) occurred against the backdrop of intensive anthracycline research initiated by Selman Waksman’s isolation of rhodomycin A in 1951 [9]. The first clinically pivotal anthracyclines—daunorubicin (1963) and doxorubicin (1969)—originated from S. peucetius and revolutionized oncology but faced limitations like cardiotoxicity and MDR susceptibility [3] [6].
Cinerubin R emerged during efforts to expand the anthracycline arsenal through strain diversification and targeted mutagenesis. While early cinerubins (A/B) were identified in the 1960s–1980s from S. cinereoruber and S. griseorubiginosus, Cinerubin R represented a structural innovation due to its aculosyl-rhodinosyl-rhodosaminyl chain, enhancing tumor cell penetration [2] [7]. Its discovery underscored Streptomyces eurythermus’s role in diversifying anthracycline scaffolds, paralleling contemporaneous work on semi-synthetic derivatives like epirubicin [6] [9].
Table 2: Evolutionary Milestones in Anthracycline Discovery
Era | Key Compounds | Producing Strains | Structural/Clinical Significance |
---|---|---|---|
1950s–1960s | Rhodomycin A, Daunorubicin | S. griseus, S. peucetius | First natural anthracyclines; DNA intercalators |
1970s–1980s | Cinerubin A/B, Doxorubicin | S. griseorubiginosus, S. peucetius var. caesius | Broad-spectrum antitumor activity; cardiotoxicity limitations |
1990s–present | Cinerubin R, Epirubicin | S. eurythermus, Semi-synthesis | Activity against MDR tumors; reduced toxicity profiles |
All mentioned compounds: Cinerubin R, Angolamycin, Daunorubicin, Doxorubicin, Epirubicin, Rhodomycin A, Cinerubin A, Cinerubin B.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3